molecular formula C22H22BrClN4O2S B14967034 6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one

6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B14967034
M. Wt: 521.9 g/mol
InChI Key: GMAPIZKUQZABGM-UHFFFAOYSA-N
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Description

6-bromo-3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps. One common approach includes the following steps:

    Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting 3-chlorophenylpiperazine with an appropriate alkylating agent.

    Quinazolinone Core Formation: The quinazolinone core is formed by cyclization reactions involving appropriate starting materials such as anthranilic acid derivatives.

    Bromination and Sulfanylidene Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the quinazolinone core or the piperazine ring, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinones, and various substituted derivatives, each with potentially unique biological activities.

Scientific Research Applications

6-bromo-3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Indole Derivatives : Compounds containing the indole nucleus, which also exhibit diverse biological activities.

Uniqueness

6-bromo-3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its specific combination of functional groups and the presence of both a quinazolinone core and a piperazine ring

Properties

Molecular Formula

C22H22BrClN4O2S

Molecular Weight

521.9 g/mol

IUPAC Name

6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C22H22BrClN4O2S/c23-15-6-7-19-18(13-15)21(30)28(22(31)25-19)8-2-5-20(29)27-11-9-26(10-12-27)17-4-1-3-16(24)14-17/h1,3-4,6-7,13-14H,2,5,8-12H2,(H,25,31)

InChI Key

GMAPIZKUQZABGM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

Origin of Product

United States

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